1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a pyrazole ring substituted with a nitro group, a methyl group, and a tetrahydrofuran-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the nitration of a pyrazole derivative followed by the introduction of the tetrahydrofuran-2-ylmethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial to achieving consistent product quality. Additionally, purification techniques such as crystallization, distillation, or chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The methyl and tetrahydrofuran-2-ylmethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group typically yields the corresponding amine derivative, while substitution reactions can introduce a wide range of functional groups, leading to diverse chemical structures.
Scientific Research Applications
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, leading to the generation of reactive oxygen species that can induce cellular damage or apoptosis. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-nitro-1H-pyrazol-3-amine: Lacks the tetrahydrofuran-2-ylmethyl group, resulting in different chemical and biological properties.
1-Methyl-4-amino-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine:
1-Methyl-4-nitro-N-(methyl)-1H-pyrazol-3-amine: Lacks the tetrahydrofuran-2-ylmethyl group, affecting its solubility and reactivity.
Uniqueness
1-Methyl-4-nitro-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazol-3-amine is unique due to the presence of both the nitro and tetrahydrofuran-2-ylmethyl groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-methyl-4-nitro-N-(oxolan-2-ylmethyl)pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4O3/c1-12-6-8(13(14)15)9(11-12)10-5-7-3-2-4-16-7/h6-7H,2-5H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YREGVICKMXAHCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)NCC2CCCO2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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